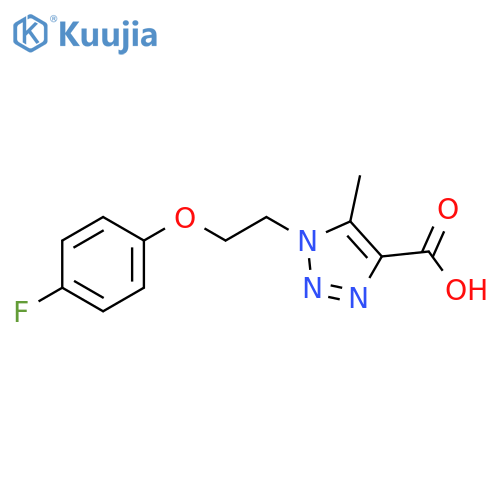Cas no 1266821-37-7 (1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

1266821-37-7 structure
商品名:1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1266821-37-7
MF:C12H12FN3O3
メガワット:265.240386009216
MDL:MFCD17023560
CID:4584390
PubChem ID:62054020
1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-
- 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
-
- MDL: MFCD17023560
- インチ: 1S/C12H12FN3O3/c1-8-11(12(17)18)14-15-16(8)6-7-19-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,17,18)
- InChIKey: ZKCVBKGMJBKZHU-UHFFFAOYSA-N
- ほほえんだ: N1(CCOC2=CC=C(F)C=C2)C(C)=C(C(O)=O)N=N1
1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-202216-0.1g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
| Enamine | EN300-202216-0.05g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 0.05g |
$182.0 | 2023-11-13 | |
| Enamine | EN300-202216-0.25g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
| Enamine | EN300-202216-2.5g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 2.5g |
$1539.0 | 2023-11-13 | |
| Chemenu | CM476416-1g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95%+ | 1g |
$865 | 2024-08-02 | |
| A2B Chem LLC | AW04033-500mg |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 500mg |
$681.00 | 2024-04-20 | |
| Aaron | AR01B9HP-50mg |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 50mg |
$276.00 | 2025-02-09 | |
| Aaron | AR01B9HP-250mg |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 250mg |
$560.00 | 2025-02-09 | |
| Enamine | EN300-202216-5g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 5g |
$2277.0 | 2023-11-13 | |
| Aaron | AR01B9HP-10g |
1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
1266821-37-7 | 95% | 10g |
$4667.00 | 2023-12-16 |
1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1266821-37-7 (1-2-(4-fluorophenoxy)ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
